molecular formula C13H18F3N3O B7150176 N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Cat. No.: B7150176
M. Wt: 289.30 g/mol
InChI Key: PLMVUANVNZGXLS-UHFFFAOYSA-N
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Description

N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide is a complex organic compound characterized by its trifluoromethyl group and indazole core

Properties

IUPAC Name

N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-7(2)19(3)12(20)8-4-5-10-9(6-8)11(18-17-10)13(14,15)16/h7-8H,4-6H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMVUANVNZGXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CCC2=C(C1)C(=NN2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide typically involves multiple steps, starting with the construction of the indazole ring. One common approach is the cyclization of an appropriately substituted hydrazine with a diketone or β-ketoester. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic anhydride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and safety. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted indazoles or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.

Biology: Biologically, N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound has been explored for its pharmacological properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical structure allows for the creation of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors or enzymes, modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-methyl-N-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

  • N-methyl-N-propyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

  • N-methyl-N-butyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide

Uniqueness: N-methyl-N-propan-2-yl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxamide stands out due to its specific structural features, such as the isopropyl group and the trifluoromethyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

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